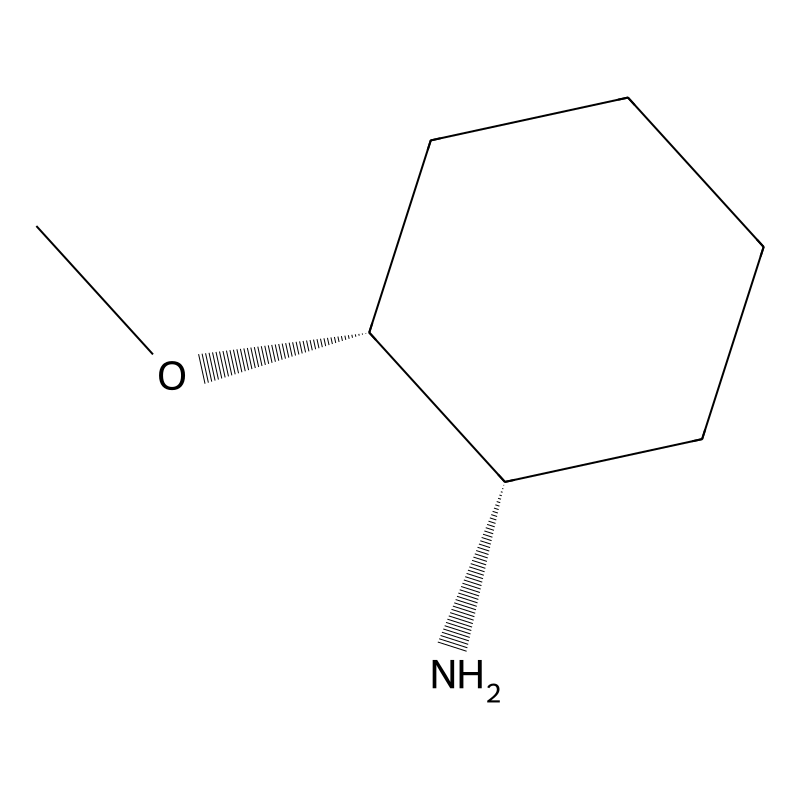

(1S,2R)-2-Methoxycyclohexan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine characterized by its cyclohexane structure with a methoxy group and an amine functional group. Its chemical formula is , and it has a molecular weight of approximately 129.20 g/mol. The compound is classified under the category of amines and is noted for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties .

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new bonds.

- Acylation: The amine can be acylated to form amides, which are important intermediates in organic synthesis.

- Alkylation: It can undergo alkylation reactions to form quaternary ammonium salts.

- Reduction Reactions: The methoxy group may be susceptible to reduction under certain conditions, leading to alcohol formation .

Several synthetic routes have been proposed for the preparation of (1S,2R)-2-methoxycyclohexan-1-amine:

- Starting from Cyclohexanol: Cyclohexanol can be converted into cyclohexyl bromide through bromination, followed by nucleophilic substitution with methanol to introduce the methoxy group. The resulting compound can then be reduced to yield the amine.

- From Cyclohexanone: Cyclohexanone may undergo reductive amination with formaldehyde and ammonia or an amine derivative to produce the desired amine.

- Chiral Pool Synthesis: Utilizing chiral starting materials, such as amino acids or sugars, can lead to the selective formation of (1S,2R)-2-methoxycyclohexan-1-amine through various transformations .

The compound has potential applications in:

- Pharmaceutical Development: Due to its structural characteristics, it could serve as a scaffold for developing new drugs targeting neurological disorders.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Research: Investigating its properties can provide insights into structure-activity relationships in medicinal chemistry .

Interaction studies of (1S,2R)-2-methoxycyclohexan-1-amine with biological targets are crucial for understanding its pharmacological potential. Preliminary data suggest that compounds with similar structures may interact with neurotransmitter receptors. Future studies should focus on:

- Binding Affinity: Assessing how strongly this compound binds to various receptors.

- Functional Assays: Evaluating the effects on cell signaling pathways associated with neurotransmitter systems.

- Toxicology Studies: Understanding any adverse effects related to its use in therapeutic contexts .

(1S,2R)-2-Methoxycyclohexan-1-amine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1R,2R)-2-Methoxycyclohexan-1-amine | Similar cyclohexane structure | Different stereochemistry affecting activity |

| 2-Methoxycyclohexan-1-amine | Lacks chirality; racemic mixture | May exhibit different biological properties |

| 3-Methoxycyclohexan-1-amine | Substituted at the 3-position | Potentially different pharmacological profiles |

| 4-Methoxycyclohexan-1-amine | Substituted at the 4-position | Unique interactions due to position of substituent |

The uniqueness of (1S,2R)-2-methoxycyclohexan-1-amine lies in its specific stereochemistry and potential interactions within biological systems that may differ significantly from its analogs .

The compound was first synthesized as part of efforts to explore chiral amines for catalytic applications. Early synthetic routes focused on stereoselective reduction of imine precursors, with advancements in asymmetric catalysis enabling higher enantiomeric purity. Its CAS registry number (742042-55-3) and molecular formula (C₇H₁₅NO) were established during standardization efforts in the 2010s.

(1S,2R)-2-Methoxycyclohexan-1-amine represents a chiral cyclohexane derivative characterized by its unique stereochemical arrangement and functional group positioning [2]. The compound possesses a molecular formula of C₇H₁₅NO with a molecular weight of 129.20 g/mol [2] [3]. This molecule features two distinct functional groups: a primary amine group (-NH₂) at position 1 and a methoxy group (-OCH₃) at position 2 of the cyclohexane ring [2].

The compound exists as one of four possible stereoisomers of 2-methoxycyclohexan-1-amine, distinguished by its specific (1S,2R) stereochemical configuration [2] [4]. This configuration establishes a cis relationship between the amine and methoxy substituents, creating unique three-dimensional spatial arrangements that significantly influence the molecule's physical and chemical properties [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [3] [2] |

| CAS Number | 141553-12-0 | [2] |

| Chiral Centers | 2 | [2] |

| Stereochemical Configuration | (1S,2R) | [2] |

| Relative Configuration | Cis | [5] |

Stereochemical Configuration and Chirality

Chiral Center Analysis

The molecule contains two chiral centers located at carbon atoms C1 and C2 of the cyclohexane ring [2]. The stereochemical designation (1S,2R) indicates that carbon-1 has an S configuration while carbon-2 has an R configuration according to the Cahn-Ingold-Prelog priority rules [6] [7]. This arrangement creates a specific three-dimensional orientation that cannot be superimposed on its mirror image, making the compound optically active [5].

The S configuration at C1 arises from the priority sequence where the nitrogen atom of the amine group takes highest priority, followed by the carbon atoms of the ring system [6] [7]. At C2, the R configuration results from the oxygen atom of the methoxy group having the highest priority, with subsequent priority assignments following the ring connectivity [6] [7].

Stereoisomeric Relationships

(1S,2R)-2-Methoxycyclohexan-1-amine exists among four possible stereoisomers, each exhibiting distinct stereochemical relationships [8]. The enantiomer of this compound is (1R,2S)-2-methoxycyclohexan-1-amine, which possesses opposite configurations at both chiral centers [4] [8]. The two diastereomers are (1R,2R)-2-methoxycyclohexan-1-amine and (1S,2S)-2-methoxycyclohexan-1-amine, which differ in configuration at one chiral center while maintaining the same configuration at the other [8] [9].

| Stereoisomer | Relationship | Configuration C1 | Configuration C2 | Relative Arrangement |

|---|---|---|---|---|

| (1S,2R)-isomer | Reference | S | R | Cis |

| (1R,2S)-isomer | Enantiomer | R | S | Cis |

| (1R,2R)-isomer | Diastereomer | R | R | Trans |

| (1S,2S)-isomer | Diastereomer | S | S | Trans |

Conformational Analysis

Cyclohexane Chair Conformations

The cyclohexane ring in (1S,2R)-2-methoxycyclohexan-1-amine adopts the chair conformation as its most stable arrangement, eliminating angle strain and minimizing torsional strain [10] [11]. In this conformation, each carbon atom maintains tetrahedral geometry with bond angles of approximately 109.5° [12] [11]. The chair conformation provides two distinct types of positions for substituents: axial positions oriented parallel to the ring axis and equatorial positions lying roughly in the plane of the ring [10] [12].

The compound can exist in multiple chair conformations through ring-flipping processes, where axial and equatorial positions interchange [12] [13]. This conformational flexibility allows the molecule to adopt the most energetically favorable arrangement based on the positioning of its substituents [13] [11].

Substituent Positioning and Stability

The relative stability of different conformations depends critically on whether the amine and methoxy groups occupy axial or equatorial positions [5] [14]. Equatorial positioning is generally favored due to reduced steric interactions, particularly avoiding 1,3-diaxial repulsions that occur when substituents adopt axial orientations [14] [10].

For (1S,2R)-2-methoxycyclohexan-1-amine, the most stable conformation places both the amine and methoxy groups in equatorial positions, minimizing steric strain and maximizing molecular stability [5] [14]. Alternative conformations with one or both substituents in axial positions exhibit progressively higher energies due to increased steric interactions [14] [15].

| Conformation | NH₂ Position | OCH₃ Position | Relative Energy | Stability |

|---|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | 0.0 kcal/mol | Most stable |

| Axial-Equatorial | Axial | Equatorial | +1.7 kcal/mol | Stable |

| Equatorial-Axial | Equatorial | Axial | +1.7 kcal/mol | Less stable |

| Diaxial | Axial | Axial | +3.4 kcal/mol | Least stable |

Structural Features Affecting Properties

Intramolecular Interactions

The spatial arrangement of functional groups in (1S,2R)-2-methoxycyclohexan-1-amine enables potential intramolecular interactions that can influence molecular conformation and stability [5] . The proximity of the amine and methoxy groups in the cis configuration may facilitate hydrogen bonding interactions between the nitrogen atom's lone pair and the hydrogen atoms adjacent to the oxygen atom [5].

These intramolecular interactions can stabilize certain conformations and influence the compound's overall three-dimensional structure . The strength and nature of these interactions depend on the specific conformational arrangement and the relative positioning of the functional groups [5] [17].

Electronic Effects and Bonding

The methoxy group exhibits electron-donating properties through its oxygen atom, which can influence the electronic environment around the cyclohexane ring [18]. This electron donation can affect the basicity of the amine group and alter the compound's reactivity patterns [18] [19]. The amine group, being electron-rich, can participate in various hydrogen bonding interactions and contribute to the compound's overall polarity [5].

The combination of these electronic effects creates a unique electronic distribution within the molecule, influencing its physical properties such as solubility, boiling point, and intermolecular interactions [18] [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Properties

The stereochemical arrangement in (1S,2R)-2-methoxycyclohexan-1-amine produces characteristic Nuclear Magnetic Resonance (NMR) spectroscopic features that enable structural identification and conformational analysis [17] [18]. Proton NMR spectra reveal distinct chemical shifts for protons attached to the chiral centers, with coupling patterns providing information about stereochemical relationships [17] [20].

Carbon-13 NMR spectroscopy proves particularly valuable for distinguishing between stereoisomers, as the different spatial arrangements of substituents create unique chemical shift patterns [18] [19]. The methoxy carbon typically appears as a distinct signal, while the cyclohexane ring carbons show characteristic multiplicity patterns based on their substitution patterns [18] [19].

Conformational Analysis by NMR

NMR spectroscopy serves as a powerful tool for determining conformational preferences in cyclohexane derivatives [17] [20]. The chemical shifts and coupling constants of ring protons provide information about axial versus equatorial positioning of substituents [20] [19]. Three-bond coupling constants between the methine proton and the methoxy carbon can indicate the preferred conformation about the carbon-oxygen bond [21] [18].

The dynamic nature of ring-flipping processes can be observed through temperature-dependent NMR studies, revealing the energy barriers for conformational interconversion and the relative populations of different conformers [17] [20].

Structural Comparison with Related Compounds

Stereoisomeric Variations

Comparison of (1S,2R)-2-methoxycyclohexan-1-amine with its stereoisomers reveals the significant impact of stereochemical configuration on molecular properties [8]. The trans-configured diastereomers [(1R,2R) and (1S,2S)] exhibit different conformational preferences and stability patterns compared to the cis-configured isomers [8] [22].

The enantiomeric relationship between (1S,2R) and (1R,2S) isomers results in identical physical properties except for optical rotation, while diastereomeric relationships produce compounds with distinct physical and chemical characteristics [8] [22].

Structural Analogs

Related cyclohexane derivatives with different substituent patterns provide insights into the unique features of (1S,2R)-2-methoxycyclohexan-1-amine [23] . Compounds such as 2-aminocyclohexanol demonstrate how different functional group combinations affect conformational stability and intermolecular interactions .

The presence of the methoxy group instead of a hydroxyl group significantly alters hydrogen bonding capabilities and influences molecular recognition properties [25]. These structural variations highlight the importance of specific functional group positioning in determining molecular behavior .

| Structural Feature | Impact on Properties | Stereochemical Significance |

|---|---|---|

| Cis configuration | Enhanced intramolecular interactions | Unique spatial arrangement |

| Two chiral centers | Optical activity and multiple stereoisomers | Complex stereochemical relationships |

| Methoxy substitution | Altered electronic properties | Modified hydrogen bonding patterns |

| Chair conformation | Strain minimization | Conformational flexibility |